molecular formula C19H18O3 B4768304 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B4768304
M. Wt: 294.3 g/mol
InChI Key: PRYFHPBVPCMPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one, also known as DMBCO, is a natural compound found in various plants. It belongs to the family of coumarins, which are widely known for their pharmacological properties. DMBCO has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one exerts its pharmacological effects through various mechanisms, including the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating antioxidant and detoxification enzymes. Additionally, 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It also has neuroprotective effects and can improve cognitive function. 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one has been shown to regulate lipid metabolism and reduce cholesterol levels, which can help prevent cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one in lab experiments is its low toxicity and high bioavailability. It also exhibits a wide range of pharmacological properties, making it a versatile compound for studying various diseases. However, one of the limitations of using 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of research is the development of novel delivery systems for 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one to improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one in other diseases, such as diabetes and Alzheimer's disease.
In conclusion, 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one is a natural compound with significant potential for therapeutic applications in various diseases. Its pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer properties, make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Studies have shown that 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one exhibits anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties that can help prevent cardiovascular diseases. 3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-benzyl-7-methoxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12-15-9-10-17(21-3)13(2)18(15)22-19(20)16(12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYFHPBVPCMPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-methoxy-4,8-dimethyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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